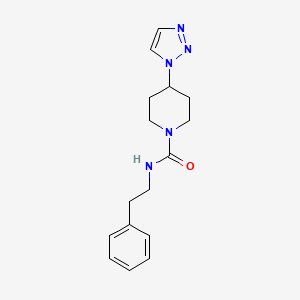

N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-4-(triazol-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-11-7-15(8-12-20)21-13-10-18-19-21/h1-5,10,13,15H,6-9,11-12H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYLAIEHDEHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, developed by Sharpless and Meldal, is the gold standard for regioselective 1,2,3-triazole synthesis. For N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, this method involves:

-

Preparation of 4-Azidopiperidine : Piperidine is functionalized at the 4-position with an azide group via nucleophilic substitution or oxidation.

-

Alkyne Component Synthesis : A terminal alkyne, such as propargylamine, is prepared or commercially sourced.

-

Cycloaddition : The azide and alkyne react under Cu(I) catalysis (e.g., CuSO₄ with sodium ascorbate) in a water-alcohol solvent system, forming the 1,4-disubstituted triazole.

-

Reagents : 4-Azidopiperidine (1 equiv), propargylamine (1.1 equiv), CuSO₄·5H₂O (0.1 equiv), sodium ascorbate (0.2 equiv)

-

Conditions : THF/H₂O (3:1), 25°C, 12 h

-

Yield : 85–92% (reported for analogous triazoles)

Metal-Free Triazole Synthesis

For metal-sensitive applications, α-chlorotosylhydrazones or N-tosylhydrazones serve as dipolarophiles. Bai et al. demonstrated that α-chlorotosylhydrazones react with arylamines under oxidative conditions to form 1,4-disubstituted triazoles. While this avoids metal catalysts, yields are typically lower (60–75%) compared to CuAAC.

Carboxamide Formation and Piperidine Functionalization

The N-(2-phenylethyl)carboxamide group is introduced via peptide coupling or nucleophilic substitution.

Carboxylic Acid Activation and Amide Bond Formation

The piperidine-triazole intermediate must be functionalized with a carboxylic acid group at the 1-position. This is achieved through:

-

Hydrolysis of Esters : Ethyl or methyl esters are hydrolyzed using NaOH or LiOH in aqueous THF.

-

Carboxamide Coupling : The carboxylic acid is activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and coupled with 2-phenylethylamine in the presence of DIEA.

-

Reagents : Piperidine-triazole carboxylic acid (1 equiv), 2-phenylethylamine (1.2 equiv), PyBOP (1.1 equiv), DIEA (2.2 equiv)

-

Conditions : DCM, 25°C, 12 h

-

Yield : 74–82% (reported for analogous amides)

Optimization and Challenges

Regioselectivity in Triazole Formation

Uncatalyzed Huisgen cycloadditions yield mixtures of 1,4- and 1,5-triazoles, necessitating tedious separations. CuAAC circumvents this, ensuring >98% 1,4-regioselectivity.

Purification and Characterization

Scalability and Yield Considerations

-

CuAAC Advantages : High yields (≥85%) and scalability to gram-scale.

-

Amide Coupling Limitations : PyBOP, though efficient, is cost-prohibitive for industrial-scale synthesis.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| CuAAC + PyBOP | Cycloaddition, amide coupling | 74–92% | 1,4 only | Moderate |

| Metal-Free + Ugi | Cyclization, multicomponent reaction | 60–70% | Variable | Low |

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.

Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylethyl moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to study enzyme activity or receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (CAS: 1282131-59-2)

This analog (C₂₅H₂₆N₆O, MW: 426.5) replaces the 1,2,3-triazole with a fused [1,2,4]triazolo[4,3-b]pyridazine system (Table 1). Key differences include:

- Synthetic Route : While the 1,2,3-triazole in the target compound is accessible via CuAAC , the triazolo-pyridazine likely requires multistep heterocyclic annulation, complicating synthesis.

Table 1. Structural Comparison

Role of Click Chemistry in Analog Design

The target compound’s 1,2,3-triazole is synthetically accessible via CuAAC, a reaction celebrated for its regioselectivity (yielding 1,4-disubstituted triazoles), efficiency (>95% yield), and compatibility with diverse substrates . This contrasts with triazolo-pyridazine analogs, which lack click chemistry compatibility and require specialized synthetic protocols . Click-derived triazoles are increasingly leveraged in drug discovery for their modularity and ability to fine-tune pharmacokinetic properties .

Broader Structural Analogs

- Piperidine-Imidazole Derivatives : Substituting triazole with imidazole may enhance basicity and hydrogen-bonding capacity but reduce oxidative stability.

- Phenylethylamide Variants : Replacing the 2-phenylethyl group with alkyl or heteroaryl chains could modulate lipophilicity and target engagement (e.g., CNS penetration vs. peripheral action).

Research Findings and Data Limitations

- Synthetic Feasibility : The target compound’s triazole moiety is synthetically tractable via CuAAC, enabling rapid analog generation . In contrast, triazolo-pyridazine derivatives demand specialized methodologies, limiting structural diversity .

- Physicochemical Data Gaps: Neither the target compound nor its triazolo-pyridazine analog have reported melting points, solubility, or stability data, hindering comparative ADMET profiling.

- Biological Activity: No activity data are available for either compound. However, triazole-containing piperidines are frequently explored as kinase inhibitors or neuroactive agents, suggesting plausible therapeutic avenues .

Biological Activity

N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, a compound featuring a piperidine core linked to a 1,2,3-triazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits characteristics typical of triazole derivatives, which are known for their diverse biological activities.

Research indicates that compounds containing the 1,2,3-triazole unit often interact with various biological targets. The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways by inhibiting the NF-kB signaling pathway and reducing nitric oxide production .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In vitro studies have shown significant activity against various fungal strains, particularly Candida auris, with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . The mechanism involves disruption of the fungal plasma membrane and induction of apoptosis.

Neuroprotective Effects

Compounds similar to this compound have been evaluated for neuroprotective effects. Research indicates that these derivatives can improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and oxidative stress .

Study 1: Neuroprotective Properties

A study involving a related triazole derivative demonstrated its ability to cross the blood-brain barrier (BBB) effectively. The compound exhibited neuroprotective effects in scopolamine-induced memory impairment models in mice. Key findings included:

| Parameter | Result |

|---|---|

| IC50 for AChE inhibition | 0.13 µM |

| Improvement in memory tests | Significant (p < 0.05) |

The mechanism was attributed to the modulation of neurotransmitter levels and reduction of neuroinflammation .

Study 2: Antifungal Activity

Another investigation assessed the antifungal efficacy of triazole derivatives against Candida auris. The results were as follows:

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism |

|---|---|---|---|

| N-(2-phenylethyl)-4-(triazole) | 0.24 | 0.97 | Plasma membrane disruption |

| Control | >10 | >10 | No activity |

This study confirmed the fungicidal activity through cell viability assays and microscopy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:

- Step 1 : Preparation of the piperidine-1-carboxamide precursor by coupling 4-azidopiperidine with 2-phenylethyl isocyanate.

- Step 2 : Cycloaddition with a terminal alkyne (e.g., phenylacetylene) under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) .

- Optimization : Use ethanol or DMF as solvents, 50–60°C reaction temperature, and 12–24 hr reaction time to maximize yield (>85%). Monitor purity via TLC and HPLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify triazole (δ 7.8–8.2 ppm for triazole protons) and piperidine ring signals (δ 2.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 353.2) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 61.5%, H: 6.6%, N: 23.8%) .

Q. How can researchers perform preliminary biological activity screening for this compound?

- Answer :

- Target Selection : Prioritize enzymes/receptors with triazole-binding motifs (e.g., kinases, histone demethylases) based on structural analogs like LSD1 inhibitors .

- Assays :

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled assays for oxidoreductases).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Answer :

- Crystallization : Use vapor diffusion with acetone/water (1:1) to obtain single crystals.

- Refinement : Apply SHELXL for structure solution (e.g., resolving triazole tautomerism or piperidine chair conformations). Key parameters: R-factor < 0.05, data-to-parameter ratio > 15 .

- Validation : Compare experimental bond lengths (C–N: 1.32–1.35 Å) and angles (triazole ring: 120°) with DFT calculations .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Answer :

- Modifications : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups for enhanced target binding) or piperidine N-substituents (e.g., methyl vs. benzyl for lipophilicity adjustments) .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity (ΔG values) .

- Case Study : Replace triazole with imidazole to assess impact on target selectivity .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Answer :

- Re-evaluate Models : Check force field parameters (e.g., AMBER vs. CHARMM) and solvation effects in docking simulations.

- Experimental Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- Meta-Analysis : Compare with structurally related compounds (e.g., bomedemstat’s triazole-LSD1 interactions) to identify confounding factors .

Q. What methodologies optimize synthetic protocols for scalability while maintaining yield and purity?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, Cu(I) catalyst concentration (5–10 mol%) significantly impacts yield .

- Process Monitoring : In-line FTIR to track azide consumption during CuAAC reactions.

- Purification : Flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) for >95% purity .

Q. Are there alternative click chemistry approaches to CuAAC for introducing the triazole moiety?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.